molecular formula C11H10N4O2 B2763195 N-(2-methoxypyrimidin-5-yl)isonicotinamide CAS No. 1396815-73-8

N-(2-methoxypyrimidin-5-yl)isonicotinamide

Cat. No. B2763195
CAS RN: 1396815-73-8
M. Wt: 230.227
InChI Key: ILZJNOLYUKULSV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involving N-(2-methoxypyrimidin-5-yl)isonicotinamide is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific information about the physical and chemical properties of N-(2-methoxypyrimidin-5-yl)isonicotinamide is not available .

Scientific Research Applications

Organic Synthesis Intermediate

“N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of various complex organic compounds.

Antimicrobial Applications

Pyridine compounds, including “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, have been noted for their antimicrobial properties . They can be used as potent antimicrobial agents against a variety of bacterial and fungal strains.

Antiviral Applications

In addition to their antimicrobial properties, pyridine compounds also exhibit antiviral activities . They can potentially be used in the development of new antiviral drugs.

Drug Synthesis

Boronic acid compounds, which can be derived from “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, are often used in the organic synthesis of drugs . They are utilized in various transformation processes due to their high stability, low toxicity, and high reactivity.

Enzyme Inhibitors

Boric acid compounds, including those derived from “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, can be used as enzyme inhibitors . They can be used in the treatment of various diseases, including cancer and microbial infections.

Drug Carriers

Boronic ester bonds, which can be formed using “N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide”, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and achieve controlled drug release.

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-2-4-12-5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZJNOLYUKULSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)isonicotinamide

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